N-{7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-1-naphthyl}acetamide
Overview
Description
N-{7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-1-naphthyl}acetamide is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.14739250 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
A body of research focuses on the synthesis and characterization of compounds related to N-{7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-1-naphthyl}acetamide. For instance, studies on angular heterocycles and the reaction of related naphthyl acetamides with aromatic amines demonstrate the formation of complex structures, offering insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Agarwal & Mital, 1976).
Molecular Docking and Drug Design
Research on indole acetamide derivatives highlights their potential in drug design, particularly for anti-inflammatory applications. Through molecular docking analysis, compounds have shown affinity towards specific protein targets, indicating their therapeutic potential. These findings underscore the importance of such compounds in the development of new medications (Al-Ostoot et al., 2020).
Crystal Structure Analysis
Crystal structure analysis of related compounds, such as N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, provides critical insights into their molecular configurations and interactions. These studies are crucial for understanding the material's properties and for the design of compounds with desired physical and chemical characteristics (Gouda et al., 2022).
Antioxidant Activity
The free radical scavenging activity of amidoalkyl-2-naphthol derivatives, through both experimental and theoretical studies, indicates the antioxidant potential of these compounds. This research area opens up possibilities for the development of new antioxidant agents that could have applications in pharmaceuticals and nutraceuticals (Boudebbous et al., 2021).
Anxiolytic Activity
Studies on the anxiolytic effects of 2-oxyindolin-3-glyoxylic acid derivatives, including computer predictions and experimental confirmations, demonstrate the potential of these compounds in treating anxiety disorders. This highlights the therapeutic applications of such molecules in neuropsychopharmacology (Lutsenko et al., 2013).
Properties
IUPAC Name |
N-[7-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]naphthalen-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15(25)23-20-7-4-6-16-9-10-18(13-19(16)20)27-14-22(26)24-12-11-17-5-2-3-8-21(17)24/h2-10,13H,11-12,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHYGTMVJHBQSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=C(C=C2)OCC(=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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